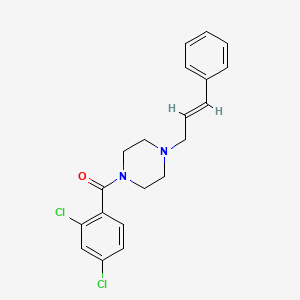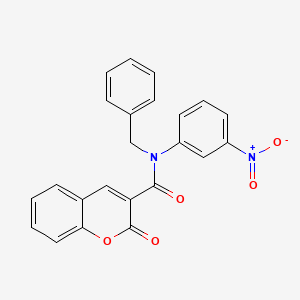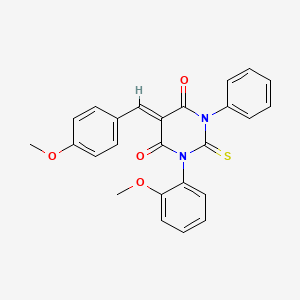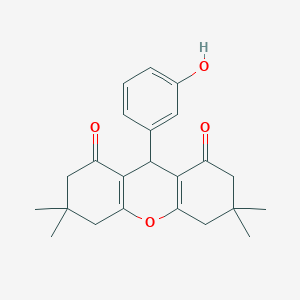![molecular formula C15H11BrF3NO2 B3442391 N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B3442391.png)
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide
Vue d'ensemble
Description
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide, also known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide exerts its effects through the inhibition of certain enzymes and ion channels. Specifically, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been found to have various biochemical and physiological effects, depending on the specific research application. In cancer research, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the process of programmed cell death. In neuroscience, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been found to modulate the activity of ion channels, which could lead to changes in neuronal excitability and synaptic transmission. In drug discovery, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been used as a scaffold for the development of new compounds with potential therapeutic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has several advantages for use in lab experiments, including its high purity and stability. However, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide. One potential direction is the development of new compounds based on the N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide scaffold with improved properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the effects of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide on other ion channels and enzymes, which could lead to the discovery of new targets for drug development. Finally, further research is needed to fully understand the mechanisms underlying the effects of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide in different research applications, which could lead to the development of more effective treatments for various diseases.
Applications De Recherche Scientifique
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been found to have potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been found to modulate the activity of certain ion channels, which could lead to the development of new treatments for neurological disorders. In drug discovery, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been used as a scaffold for the development of new compounds with potential therapeutic properties.
Propriétés
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO2/c1-22-13-5-3-2-4-10(13)14(21)20-12-8-9(15(17,18)19)6-7-11(12)16/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNGXHUXJWLZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B3442309.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3442313.png)

![2-[(4-bromo-2-thienyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3442318.png)


![(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B3442356.png)

![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3442368.png)
![4-ethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B3442374.png)

![4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3442388.png)

![N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide](/img/structure/B3442404.png)